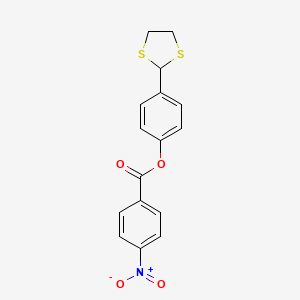

4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

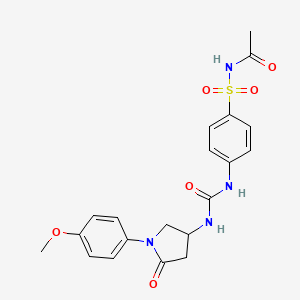

4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C16H13NO4S2 and its molecular weight is 347.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogen-Bonded Molecular Arrangements : Studies have identified unique hydrogen-bonded structures in various molecular compounds. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets linked by a combination of hydrogen bonds. The isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure and is linked into chains of edge-fused rings by hydrogen bonds (Portilla et al., 2007).

Hydrogen-Bonded Chains and Rings in Organic Compounds : Molecules of certain organic compounds demonstrate polarized structures and are linked into chains of edge-fused rings by hydrogen bonds. This is seen in compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (Portilla et al., 2007).

Supramolecular Architecture in Adducts : Crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic compounds display extensive classical hydrogen bonds and other noncovalent interactions, demonstrating the importance of hydrogen bonding in the formation of binary organic acid–base adducts (Jin et al., 2011).

Redox Reactions on Lipid Bilayer Surfaces : The control of redox reactions, especially involving nitro groups on lipid bilayers, has been studied. The membrane dipole potential can influence the rate coefficient of redox reactions, as seen in various lipid compounds (Alakoskela & Kinnunen, 2001).

Cathodic Deprotection of Nitrobenzoyl Group : The cathodic deprotection of the nitrobenzoyl group from phenyl nitrobenzoates in specific solvents has been reported, providing insights into the reduction mechanisms of these compounds (Jorge & Stradiotto, 1997).

Tissue Sulfhydryl Group Determination : A water-soluble aromatic disulfide has been synthesized and shown to be useful for determining sulfhydryl groups, demonstrating its usefulness for biological materials (Ellman, 1959).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the egfr wild-type enzyme . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in cell growth and differentiation.

Mode of Action

Based on the inhibitory effect of similar compounds on egfr, it can be hypothesized that this compound may interact with the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Inhibition of egfr typically affects pathways related to cell growth and differentiation .

Result of Action

Inhibition of egfr typically results in decreased cell growth and differentiation .

Propiedades

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c18-15(11-1-5-13(6-2-11)17(19)20)21-14-7-3-12(4-8-14)16-22-9-10-23-16/h1-8,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVFPOKFEGCTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423712.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one](/img/structure/B2423715.png)

![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)

![1-[2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2423724.png)

![2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2423727.png)

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)

![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)